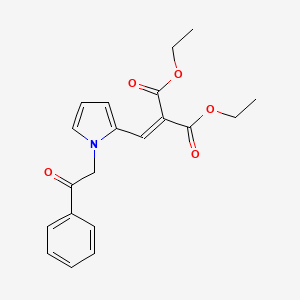
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of n-butyllithium (n-BuLi) and trimethyl borate (B(OMe)3) to form the boronic acid intermediate, which is then cyclized to form the desired dioxazaborocane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different boron-containing products.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced boron compounds, and substituted aromatic compounds.
科学的研究の応用
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique boron-containing structure
作用機序
The mechanism of action of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in diseases such as cancer .
類似化合物との比較
Similar Compounds
2-fluoro-3-methoxyphenylboronic acid: Shares the same phenylboronic acid core but lacks the dioxazaborocane structure.
(2-fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a similar aromatic ring but with different substituents and lacks the boron-containing ring.
3-[(2R)-amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: A structurally related compound with different functional groups and applications.
Uniqueness
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H13BFNO5 |
|---|---|
分子量 |
281.05 g/mol |
IUPAC名 |
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H13BFNO5/c1-15-6-10(16)19-13(20-11(17)7-15)8-4-3-5-9(18-2)12(8)14/h3-5H,6-7H2,1-2H3 |
InChIキー |
DEOGQIAPGXNRBR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)


![2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)

![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)

![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)



